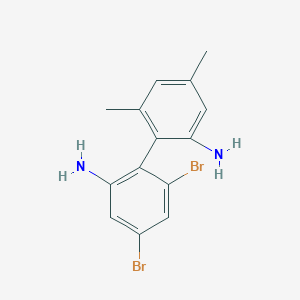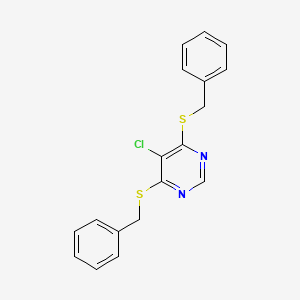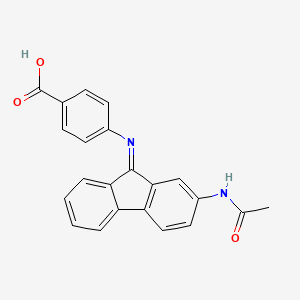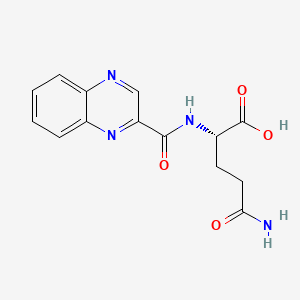
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a thiocarbohydrazide group. The combination of these functional groups imparts distinct reactivity and functionality to the compound, making it a subject of study in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(P-Nitrobenzylidene)-3-thiocarbohydrazide typically involves the condensation reaction between p-nitrobenzaldehyde and thiocarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of p-nitrobenzaldehyde and thiocarbohydrazide in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are often employed in substitution reactions.
Major Products Formed
Oxidation: Conversion to nitro derivatives or further oxidation products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 1-(P-Nitrobenzylidene)-3-thiocarbohydrazide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The thiocarbohydrazide moiety can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s reactivity is largely determined by the electron-withdrawing nature of the nitro group and the nucleophilic properties of the thiocarbohydrazide group .
Comparación Con Compuestos Similares
Similar Compounds
Nitrobenzylidene derivatives: Compounds with similar structures but different substituents on the benzylidene moiety.
Thiocarbohydrazide derivatives: Compounds with variations in the thiocarbohydrazide group.
Uniqueness
The presence of both electron-withdrawing and nucleophilic groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
5351-60-0 |
|---|---|
Fórmula molecular |
C8H9N5O2S |
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
1-amino-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N5O2S/c9-11-8(16)12-10-5-6-1-3-7(4-2-6)13(14)15/h1-5H,9H2,(H2,11,12,16)/b10-5+ |
Clave InChI |
AGLBOQJVYWTXGO-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=S)NN)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=S)NN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


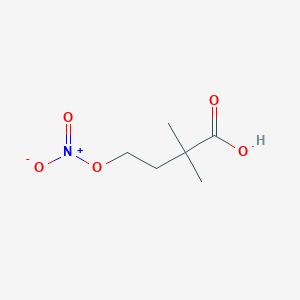

![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
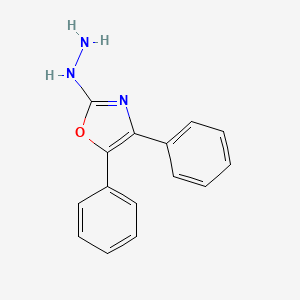

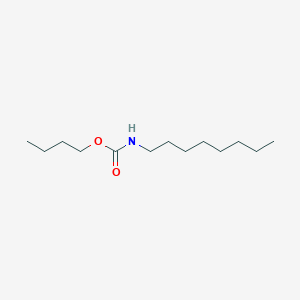
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)

![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)
